molecular formula C42H72O36 B12317826 2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Katalognummer: B12317826
Molekulargewicht: 1153.0 g/mol
InChI-Schlüssel: YGMBQDCBGPAZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This highly glycosylated hexanal derivative belongs to the class of natural oligosaccharide conjugates, characterized by a central hexanal backbone substituted with multiple oxan-2-yl (pyranose) residues. Its structure features six hydroxyl groups, a hydroxymethyl substituent, and four additional trihydroxyoxan-2-yl moieties, resulting in a molecular weight of approximately 1,065–1,197 g/mol based on isotopic variants reported in computational studies .

Biologically, its predicted targets include NF-κB, HSP90-beta, and G-protein-coupled receptors via in silico docking analyses, suggesting roles in inflammation and cellular signaling modulation .

Eigenschaften

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMBQDCBGPAZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal is a complex glycoside with significant biological activity. This article reviews its molecular structure, biological properties, and potential therapeutic applications based on current research findings.

Molecular Structure

The molecular formula of the compound is C63H98O34C_{63}H_{98}O_{34}, with a molecular weight of approximately 1351.43 g/mol. The intricate structure includes multiple hydroxymethyl and hydroxy groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells. A study utilizing various assays demonstrated that the compound significantly reduced oxidative damage in cellular models .

Antitumor Activity

Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)15.0Induction of apoptosis via caspase activation
MCF7 (breast cancer)20.5Inhibition of PI3K/Akt pathway
A549 (lung cancer)18.0ROS generation leading to cell death

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that the compound may provide neuroprotection against neurodegenerative diseases like Alzheimer's. It appears to enhance neuronal survival and reduce amyloid-beta toxicity in neuronal cultures .

Case Studies

  • Study on Antioxidant Activity :
    • Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
    • Results indicated a significant reduction in free radicals, supporting its use as a dietary supplement for oxidative stress-related conditions.
  • Cancer Research :
    • A clinical trial investigated the efficacy of this compound in patients with advanced liver cancer.
    • Preliminary results showed improved patient outcomes and reduced tumor size after treatment with the compound alongside standard chemotherapy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key physicochemical properties

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Predicted Targets
Target Compound (See Title) C₄₇H₇₆O₁₈ 929.10 11 18 295.00 NF-κB, HSP90-beta, GPCR6
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[...]oxan-2-yl] (See ) C₅₃H₈₈O₂₂ 1,077.30 14 22 354.00 LSD1/CoREST, DNA topoisomerase IIα
3-O-α-L-Fucopyranosyl-D-glucose () C₁₂H₂₂O₁₀ 326.30 8 10 158.00 N/A
Hesperidin () C₂₈H₃₄O₁₅ 610.57 8 15 234.00 Antiviral, antioxidant

Key Observations :

  • The target compound exhibits 2–3× higher molecular weight than simpler glycosides like hesperidin or 3-O-α-L-fucopyranosyl-D-glucose, correlating with its extended oligosaccharide branching.
  • Its polar surface area exceeds 290 Ų , limiting blood-brain barrier penetration compared to less polar triterpene glycosides (e.g., asiaticoside A, PSA: 295 Ų) .

Mechanistic and Functional Comparisons

Critical Insights :

  • The target compound shares NF-κB inhibition with oleanolic acid but achieves this through multi-site hydrogen bonding rather than steric hindrance (a hallmark of triterpenes) .
  • Unlike β-sitosterol, its lack of a sterol backbone precludes cholesterol-like interactions, favoring instead polysaccharide-driven receptor modulation .

ADMET Profile Comparisons

Table 3: Predicted pharmacokinetic properties

Property Target Compound Asiaticoside A () Hesperidin
Oral Bioavailability 82.86% 78.91% 50–60%
Caco-2 Permeability 89.29% 85.67% 70–75%
CYP3A4 Inhibition Yes No Yes
Ames Mutagenicity Negative Negative Negative

Notable Trends:

  • Despite its large size, the target compound shows superior oral bioavailability (82.86%) compared to asiaticoside A (78.91%), likely due to optimized glycosylation patterns enhancing intestinal absorption .

Research Implications and Limitations

Recent systems pharmacology models () confirm that structural similarity among glycosides correlates with target overlap , but the target compound’s unique hexanal core distinguishes its binding kinetics from conventional cyclic terpenes. However, in vivo validation remains lacking, and its synthetic complexity (evidenced by isotopic mass variants in ) poses challenges for large-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.